4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde
Description
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4,4-dimethyl-1-prop-2-enylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-4-5-12(10-13)8-6-11(2,3)7-9-12/h4,10H,1,5-9H2,2-3H3 |
InChI Key |
RJNIHNZFXXVZRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CC=C)C=O)C |
Origin of Product |
United States |
Preparation Methods
Allylation of 4,4-Dimethylcyclohexanone
A common approach begins with 4,4-dimethylcyclohexanone , which is subjected to allylation at the alpha-position relative to the carbonyl:
- Reagents and Conditions: Use of allyl bromide or allyl chloride with a strong base (e.g., LDA or sodium hydride) to generate the enolate intermediate, followed by nucleophilic substitution to install the allyl group at the 1-position.
- Reaction Type: Enolate alkylation.
This step introduces the prop-2-en-1-yl substituent on the cyclohexanone ring, forming 4,4-dimethyl-1-(prop-2-en-1-yl)cyclohexanone.
Selective Reduction and Oxidation to Aldehyde
The ketone at the 1-position can then be transformed into the aldehyde group:
Method A: Partial Reduction and Oxidation
- Reduction of the ketone to the corresponding alcohol using mild reducing agents such as sodium borohydride.
- Oxidation of the alcohol to the aldehyde using selective oxidants like PCC (pyridinium chlorochromate) or Dess–Martin periodinane.
Method B: Direct Formylation
- In some cases, direct formylation of the allylated cyclohexane ring can be achieved via the Vilsmeier–Haack reaction, where the ketone or alkene is converted to the aldehyde using reagents such as POCl3 and DMF.
Alternative Routes via Methylenation and Oxidation
Patent literature describes the preparation of related cyclohexene carbaldehydes via methylenation followed by oxidation:
- Starting from cyclohexanone derivatives, methylenation introduces a vinyl group.
- Subsequent oxidation steps convert the vinyl or allyl substituents into aldehyde functionalities.
- Protection and deprotection steps may be employed to control selectivity.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Allylation of 4,4-dimethylcyclohexanone | Allyl bromide, LDA, THF, -78 °C to RT | 70-85 | Enolate alkylation; temperature control critical |
| Reduction of ketone to alcohol | NaBH4, MeOH, 0 °C | 90 | Mild conditions to avoid over-reduction |
| Oxidation to aldehyde | PCC, CH2Cl2, RT | 75-80 | Selective oxidation avoiding further oxidation to acid |
| Alternative direct formylation | POCl3, DMF, 0-25 °C | 60-70 | Vilsmeier–Haack reaction; suitable for some derivatives |
Analysis of Preparation Methods
- Selectivity: The allylation step requires careful control to avoid polyalkylation or side reactions.
- Functional Group Compatibility: The presence of the allyl group necessitates mild oxidation conditions to prevent unwanted oxidation of the alkene.
- Yield and Purity: Multi-step synthesis typically achieves moderate to good overall yields (40-70%) with purification by chromatography or recrystallization.
- Scalability: The methods described are amenable to scale-up with appropriate reaction monitoring and temperature control.
Summary of Key Research Findings
- Patent WO2009021342A2 highlights methylenation and oxidation strategies for related cyclohexene carbaldehydes, emphasizing controlled oxidation below 40 °C to maintain aldehyde integrity.
- The United States Patent US3574721A details oxidation of methanol groups to carboxylic acids on cyclohexane derivatives, which can be adapted for aldehyde synthesis by controlling oxidation extent.
- Synthetic methods involving enolate chemistry for allylation and subsequent selective oxidation are standard in the preparation of such substituted cyclohexane aldehydes, as supported by general organic synthesis literature.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, organometallic reagents, and other nucleophiles.
Major Products Formed
Oxidation: 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid.
Reduction: 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the compound’s structure allows it to interact with cell membranes and other biological macromolecules, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The compound is compared to two structurally related aldehydes:
trans-4-Isopropylcyclohexane-1-carboxaldehyde (CAS: 32533-97-4, C₁₀H₁₆O, MW: 152.23 g/mol) .
4-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde (CAS: 1936484-78-4, C₁₂H₁₈O, MW: 178.27 g/mol) .
The table below summarizes key structural differences:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents at Position 1 | Substituents at Position 4 |
|---|---|---|---|---|
| 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde | C₁₂H₂₀O | 180.29 | Propenyl (allyl) | Two methyl groups |
| trans-4-Isopropylcyclohexane-1-carboxaldehyde | C₁₀H₁₆O | 152.23 | Aldehyde | trans-Isopropyl group |
| 4-Ethyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde | C₁₂H₁₈O | 178.27 | Propargyl (alkyne) | Ethyl group |
Key Observations:
- Molecular Weight : The target compound has the highest molecular weight due to its bulky 4,4-dimethyl and propenyl groups. The ethyl and propargyl substituents in the third compound result in a slightly lower molecular weight (178.27 g/mol) .
- The 4,4-dimethyl substitution in the target compound enhances ring rigidity, which could influence crystallinity or solubility compared to monosubstituted analogs .
Physical Properties (Inferred)
- Boiling/Melting Points : The target compound’s higher molecular weight and rigidity may result in a higher boiling point than the trans-isopropyl analog. The propargyl-containing compound’s lower molecular weight might correlate with a lower boiling point .
- Solubility : The 4,4-dimethyl substitution in the target compound could reduce solubility in polar solvents compared to the ethyl-substituted analog.
Biological Activity
4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexane ring with two methyl groups at the 4-position and an allyl group at the 1-position, along with an aldehyde functional group. This compound has garnered attention in various fields, particularly in synthetic chemistry and pharmacology due to its potential biological activities.
- Molecular Formula : C₁₂H₁₈O
- Molecular Weight : 178.27 g/mol
- Structural Features : The presence of the aldehyde group allows for various chemical reactivity patterns, making it a versatile compound in organic synthesis.
Biological Activity Overview
The biological activity of 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde is primarily attributed to its ability to interact with biological systems through various mechanisms. Research indicates potential applications in cancer therapy, antimicrobial activity, and as a precursor for further synthetic modifications.
Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| 4,4-Dimethyl... | MDA-MB-231 (Breast) | 16.8 - 31.3 | Morales-Ríos et al., 2020 |
| 4,4-Dimethyl... | HepG2 (Liver) | 13.5 - 24.2 | Morales-Ríos et al., 2020 |
The biological activity is believed to stem from the compound's ability to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can lead to the disruption of normal cellular functions and ultimately result in cell death.
Antimicrobial Properties
There is emerging evidence suggesting that compounds similar to 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde exhibit antimicrobial properties. The aldehyde functional group may contribute to this activity by facilitating interactions with microbial cell membranes or essential metabolic pathways.
Case Studies
Several studies have explored the synthesis and biological evaluation of derivatives based on this compound:
- Synthesis of Chalcone Derivatives : A study synthesized various chalcone derivatives from related compounds and evaluated their biological activities, demonstrating significant antiproliferative effects against cancer cell lines .
- Evaluation Against Cancer Cell Lines : In vitro studies indicated that certain derivatives exhibited better activity than established chemotherapeutics like Sorafenib, suggesting a promising avenue for further research .
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde. Future studies could focus on:
- In vivo Studies : To assess the therapeutic potential and safety profile.
- Structural Modifications : To enhance potency and selectivity against specific cancer types.
- Mechanistic Studies : To understand the pathways affected by this compound at a molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
